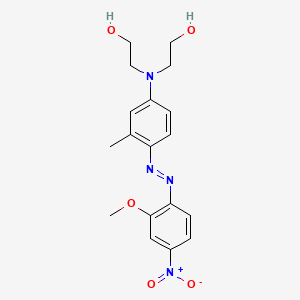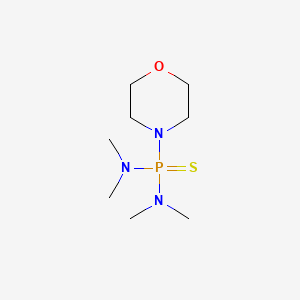
N,N,N',N'-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide typically involves the reaction of morpholine with tetramethylphosphonothioic diamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize waste, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonothioic acid derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: Known for its use as a redox mediator in microbiology.
Tetramethylazodicarboxamide: Used in biochemistry for oxidation of thiols in proteins to disulfides.
Uniqueness
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is unique due to its specific structure, which imparts distinct reactivity and properties
Propiedades
Número CAS |
50822-48-5 |
|---|---|
Fórmula molecular |
C8H20N3OPS |
Peso molecular |
237.31 g/mol |
Nombre IUPAC |
N-[dimethylamino(morpholin-4-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H20N3OPS/c1-9(2)13(14,10(3)4)11-5-7-12-8-6-11/h5-8H2,1-4H3 |
Clave InChI |
YNZQUAOYCOCVOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=S)(N1CCOCC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


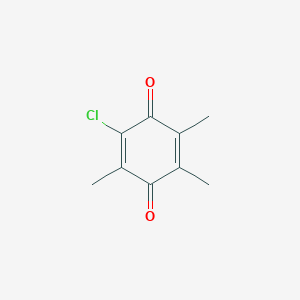
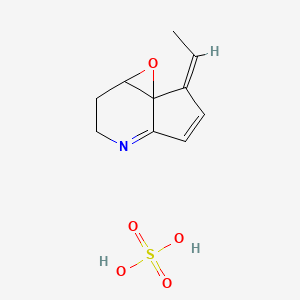

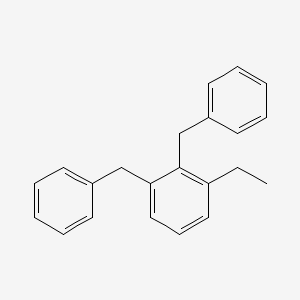
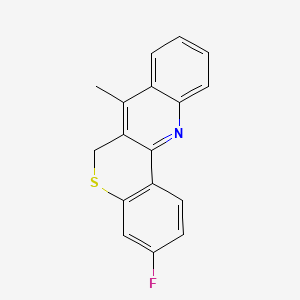
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
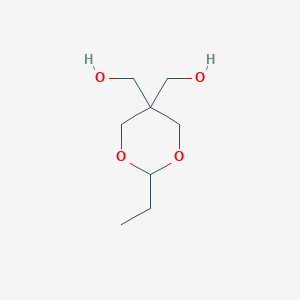
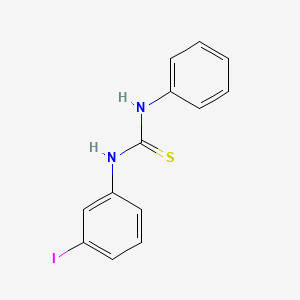
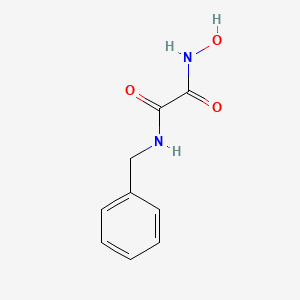
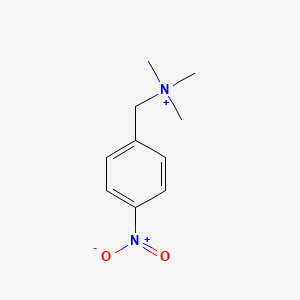
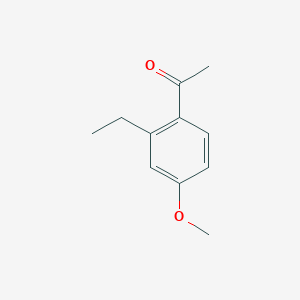
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
